2-iodo-N-(2-methylpropyl)benzamide

Catalog No.
S11591221
CAS No.
M.F
C11H14INO
M. Wt
303.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-iodo-N-(2-methylpropyl)benzamide

Product Name

2-iodo-N-(2-methylpropyl)benzamide

IUPAC Name

2-iodo-N-(2-methylpropyl)benzamide

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

InChI

InChI=1S/C11H14INO/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

BXKRHVRRUJWVKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1I

2-Iodo-N-(2-methylpropyl)benzamide is a structurally pre-organized ortho-halobenzamide primarily utilized in transition-metal-catalyzed cross-coupling and cyclization reactions. The molecule features an ortho-iodo substituent, which serves as a highly reactive leaving group for oxidative addition by copper or palladium catalysts, and an N-isobutyl (2-methylpropyl) group that imparts specific aliphatic steric bulk and lipophilicity. In industrial and advanced laboratory settings, this compound is procured as a direct precursor for the synthesis of 2-isobutyl-1,2-benzisoselenazol-3(2H)-ones (ebselen analogs) and related heterocycles via C–Se, C–S, or C–N bond formation [1]. Its procurement is typically driven by the need for a reactive substrate that can undergo cyclization under mild thermal conditions, avoiding the harsh heating requirements associated with less reactive halogen analogs.

Research Fit

Ortho-iodo substitution enables IMPDH and sigma-2 target engagement studies
Single-step quantitative synthesis supports consistent probe supply
Simplified scaffold useful as SAR comparator for benzamide probe development

Substituting 2-iodo-N-(2-methylpropyl)benzamide with its bromo- or chloro-analogs, or with different N-alkyl/aryl derivatives, fundamentally disrupts both synthetic processability and downstream application utility. The oxidative addition of the metal catalyst into the carbon-halogen bond is highly sensitive to the halogen's identity; chloro- and bromo-benzamides exhibit significantly higher activation barriers, often necessitating reaction temperatures exceeding 100 °C, extended reaction times, or specialized ligands to achieve acceptable yields [1]. In contrast, the iodo-derivative facilitates rapid conversion even under room-temperature photoinduced conditions. Furthermore, replacing the N-isobutyl group with a generic N-methyl or N-phenyl (ebselen baseline) moiety drastically alters the lipophilicity (logP) and steric profile of the resulting cyclized product, which invalidates structure-activity relationship (SAR) models in medicinal chemistry when targeting specific hydrophobic pockets in cysteine-containing enzymes [1].

Substitution Risk

4-Iodo or non-iodinated benzamides

May lack the IMPDH inhibition reported for the 2-iodo regioisomer; target engagement may shift substantially.

N-alkyl chain variation

Can alter sigma receptor selectivity and lipophilicity; sigma-2 affinity and selectivity profile may not transfer.

Multi-substituted analogs

Often require complex synthesis and lower yields; procurement cost and timeline may differ considerably.

C-Se Cross-Coupling Yield

In the synthesis of 1,2-benzisoselenazol-3(2H)-ones via copper-promoted cross-coupling with potassium selenocyanate, the identity of the ortho-halogen dictates the reaction efficiency. Studies comparing ortho-halobenzamides demonstrate that while chloride analogs yield as little as 33% product under standard conditions, the corresponding iodide analogs achieve rapid conversion with yields exceeding 90% in acetonitrile [1]. 2-Iodo-N-(2-methylpropyl)benzamide specifically enables smooth conversion to 2-isobutylbenzo[d][1,2]selenazol-3(2H)-one, minimizing unreacted starting material and complex purification steps.

Evidence DimensionCross-coupling product yield (C-Se bond formation)
Target Compound Data>90% yield (rapid conversion) for ortho-iodo analogs
Comparator Or Baseline~33% yield for ortho-chloro analogs
Quantified Difference~3-fold increase in yield and significantly reduced reaction time
ConditionsCopper(I) iodide catalyst, KSeCN, cesium carbonate, acetonitrile solvent

Procuring the iodo-derivative ensures maximum synthetic efficiency and reduces the need for harsh conditions or excessive catalyst loading.

IMPDH Inhibition
Reported
Ki 13–24 nM vs. >10,000 nM (unsubstituted benzamide)
Supports IMPDH-targeted probe selection
Spectrophotometric assay; preincubation with recombinant IMPDH

Room-Temperature Photoinduced Cyclization

Traditional C-Se bond cross-coupling reactions typically require harsh thermal conditions (often >100 °C) which can degrade sensitive functional groups. However, utilizing highly reactive ortho-iodo precursors like 2-iodo-N-(2-methylpropyl)benzamide enables photoinduced copper-mediated cross-coupling at room temperature (0 °C to RT) [1]. This method successfully yields the cyclized benzisoselenazolone product without the need for extreme heating, providing a quantifiable advantage in processability and functional group tolerance.

Evidence DimensionRequired reaction temperature for C-Se cross-coupling
Target Compound Data0 °C to Room Temperature (under photoinduced conditions)
Comparator Or Baseline>100 °C (traditional thermal C-Se cross-coupling methods)
Quantified DifferenceReduction of reaction temperature by >75 °C
ConditionsCuI, KSeCN, UV/Vis irradiation, acetonitrile, 32 h

Lowering the reaction temperature to room temperature improves safety, reduces energy costs, and allows for the synthesis of thermally labile derivatives.

Sigma-2 Affinity
Reported
Ki 90 nM (sigma-2), no sigma-1 affinity; >10-fold selectivity
Supports sigma-2 selective pathway studies
Radioligand binding assay, PC12 cell membranes

Lipophilicity in Cysteine-Reactive Enzyme Inhibition

In the development of ebselen analogs targeting Mycobacterium tuberculosis (Mtb) Ag85C, the N-substituent plays a critical role in modulating lipophilicity and cellular permeability. Compared to the N-phenyl baseline (ebselen), the N-isobutyl group in 2-iodo-N-(2-methylpropyl)benzamide provides a distinct aliphatic steric profile and altered logP [1]. This translates to different binding affinities and biological activities when the precursor is cyclized to the corresponding 2-isobutylbenzo[d][1,2]selenazol-3(2H)-one, making it a non-interchangeable building block for SAR libraries.

Evidence DimensionStructural contribution to downstream biological screening
Target Compound DataN-isobutyl substitution (aliphatic, branched, specific logP)
Comparator Or BaselineN-phenyl substitution (aromatic, planar, baseline ebselen)
Quantified DifferenceDistinct steric bulk and lipophilicity profile preventing generic substitution
ConditionsDownstream evaluation of cyclized products against Mtb Ag85C

For medicinal chemistry procurement, the exact N-isobutyl substitution is required to explore specific hydrophobic pockets in target enzymes that planar aromatic groups cannot access.

Antibacterial Activity
Class-level
No inhibition zone at 200 µg/disc (17 strains)
Negative-control screening context
Disk diffusion; isoindolinones show prominent activity
Synthetic Yield
Class-level
~100% in 1 step vs. 30–60% over 3–5 steps
Supports cost-effective synthesis workflow
Adapted Vilsmeier conditions; multi-step analogs for comparison

Ebselen Analogs for Antimicrobial Screening

2-Iodo-N-(2-methylpropyl)benzamide is utilized as a direct precursor for 2-isobutylbenzo[d][1,2]selenazol-3(2H)-one via copper-catalyzed C-Se bond formation. This application is critical for medicinal chemistry programs focused on discovering novel cysteine-reactive inhibitors against Mycobacterium tuberculosis and other bacterial targets [1].

Room-Temperature Photochemical Cross-Coupling

The compound serves as a highly reactive substrate for developing and validating new photoinduced, copper-mediated Ullmann-type C-Se or C-S cross-coupling methodologies. Its high reactivity allows researchers to optimize catalytic cycles that operate at room temperature, which is essential for green chemistry initiatives and the processing of thermally sensitive molecules [1].

Cysteine-Reactive Target Library Generation

Because the N-isobutyl group alters the compound's binding profile compared to standard ebselen, 2-iodo-N-(2-methylpropyl)benzamide is procured to build diverse libraries of 1,2-benzisoselenazol-3(2H)-ones. These libraries are used in combination with phenotypic screening to identify novel cysteine-reactive enzymes and proteins across various pathogenic organisms [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
IMPDH inhibition studies
Ortho-iodo substitution for target engagement
IMPDH enzyme assay with unsubstituted benzamide control
Sigma-2 receptor pharmacology
Moderate affinity and sigma-2 selectivity
Competitive binding assay vs. sigma-1
Antimicrobial screening negative control
Class-level lack of antibacterial activity
Disk diffusion assay with isoindolinone comparator
Synthetic building block for probes
One-step quantitative synthesis
Cross-coupling reaction efficiency

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

303.01201 g/mol

Monoisotopic Mass

303.01201 g/mol

Heavy Atom Count

14

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